molecular formula C12H10ClNO2S B2427565 (5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione CAS No. 593274-20-5

(5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione

Cat. No.: B2427565
CAS No.: 593274-20-5
M. Wt: 267.73
InChI Key: KCUZZANLVJZCQR-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione” is a chemical compound with the molecular formula C12H10ClNO2S. It appears to contain a thiazolidine ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .

Scientific Research Applications

Antifungal and Antimicrobial Properties

A compound closely related to (5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione, belonging to the 1,2,4-triazole class, demonstrated potential antifungal properties. This compound, identified as L-173, was studied for its solubility in various solvents and its lipophilic delivery pathways in biological media were highlighted, indicating its potential in antifungal applications (Volkova, Levshin, & Perlovich, 2020). Furthermore, another compound structurally similar to this compound exhibited in vitro antibreast cancer and anti-inflammatory activities. This demonstrates the potential of this class of compounds in antimicrobial and anticancer therapies (Uwabagira & Sarojini, 2019).

Chemical Reactions and Derivatives

The reactivity of 3-substituted 5-arylmethylene-1,3-thiazolidine-2,4-diones with various ions, including azide and cyanide, was studied, providing insight into the chemical behavior and potential applications of these compounds in synthesizing various derivatives with different properties (Youssef, 2007).

Corrosion Inhibition

Thiazolidinedione derivatives have been investigated as corrosion inhibitors, showing promise in protecting materials against corrosive environments. The inhibitors demonstrated increased efficiency with concentration, and their adsorption followed the Langmuir isotherm, indicating potential industrial applications in corrosion prevention (Yadav, Behera, Kumar, & Yadav, 2015).

Anticancer Activity

Spiro[Thiazolidinone-Isatin] conjugates, structurally related to the target compound, were synthesized and evaluated for their anticancer activity. This study underscores the potential of thiazolidine derivatives in developing new anticancer agents (Kaminskyy, Khyluk, Vasylenko, Zaprutko, & Lesyk, 2011).

Properties

IUPAC Name

(5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-2-14-11(15)10(17-12(14)16)7-8-4-3-5-9(13)6-8/h3-7H,2H2,1H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUZZANLVJZCQR-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=CC=C2)Cl)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=CC=C2)Cl)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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